Cas no 1352415-05-4 (1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)

1H-インドール-3-カルボン酸、4-メチル-、メチルエステルは、分子式C11H10N2O2で表される有機化合物です。この化合物は、インドール骨格にメチル基とカルボン酸メチルエステルが結合した構造を持ち、医薬品中間体や有機合成の原料として重要な役割を果たします。高い純度と安定性を特徴とし、精密な化学反応における反応性の制御が可能です。特に、ヘテロ環化合物の合成や薬理活性物質の開発において有用なビルディングブロックとして利用されます。結晶性が良好で取り扱いやすく、実験室規模から工業生産まで幅広い用途に対応可能です。

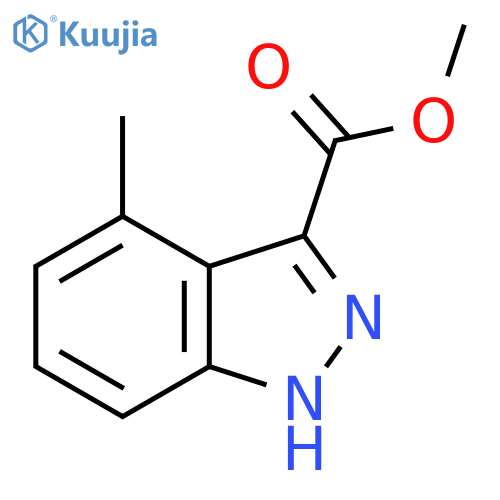

1352415-05-4 structure

商品名:1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester

CAS番号:1352415-05-4

MF:C10H10N2O2

メガワット:190.198602199554

MDL:MFCD22556712

CID:4769696

PubChem ID:53686378

1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester

- methyl 4-methyl-1H-indazole-3-carboxylate

- 1h-indazole-3-carboxylic acid,4-methyl-,methyl ester

- Methyl 4-methyl-2H-indazole-3-carboxylate

- 4-Methyl-1H-indazole-3-carboxylic acid methyl ester

- SY317619

- methyl4-methyl-1H-indazole-3-carboxylate

- MFCD22556712

- F18474

- BS-44448

- 1352415-05-4

- CS-0187511

-

- MDL: MFCD22556712

- インチ: 1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12)

- InChIKey: BENRFHWXHFSUPN-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C2C(C)=CC=CC=2NN=1)=O

計算された属性

- せいみつぶんしりょう: 190.074227566g/mol

- どういたいしつりょう: 190.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 55

1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A321589-50mg |

Methyl 4-methyl-1H-indazole-3-carboxylate |

1352415-05-4 | 95% | 50mg |

$119.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1229318-5g |

Methyl 4-methyl-1H-indazole-3-carboxylate |

1352415-05-4 | 95% | 5g |

$1300 | 2024-06-03 | |

| abcr | AB569027-250 mg |

Methyl 4-methyl-1H-indazole-3-carboxylate, 95%; . |

1352415-05-4 | 95% | 250MG |

€394.80 | 2023-07-11 | |

| Ambeed | A321589-5g |

Methyl 4-methyl-1H-indazole-3-carboxylate |

1352415-05-4 | 95% | 5g |

$1401.0 | 2025-02-21 | |

| 1PlusChem | 1P01KLNT-50mg |

Methyl4-methyl-1H-indazole-3-carboxylate |

1352415-05-4 | 95% | 50mg |

$87.00 | 2023-12-22 | |

| Aaron | AR01KLW5-1g |

Methyl4-methyl-1H-indazole-3-carboxylate |

1352415-05-4 | 95% | 1g |

$470.00 | 2023-12-16 | |

| 1PlusChem | 1P01KLNT-100mg |

Methyl4-methyl-1H-indazole-3-carboxylate |

1352415-05-4 | 95% | 100mg |

$119.00 | 2023-12-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN174-50mg |

1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester |

1352415-05-4 | 95% | 50mg |

558.0CNY | 2021-07-14 | |

| Ambeed | A321589-100mg |

Methyl 4-methyl-1H-indazole-3-carboxylate |

1352415-05-4 | 95% | 100mg |

$163.0 | 2025-02-21 | |

| Ambeed | A321589-250mg |

Methyl 4-methyl-1H-indazole-3-carboxylate |

1352415-05-4 | 95% | 250mg |

$249.0 | 2025-02-21 |

1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1352415-05-4 (1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1352415-05-4)1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):224.0/469.0/1261.0